4-methyl-2-oxo-2H-chromene-7,8-diyl bis(1-benzofuran-2-carboxylate)
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Overview
Description
7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzofuran and chromenone intermediates. These intermediates are then coupled through esterification reactions. Common reagents used in these reactions include acyl chlorides, anhydrides, and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities and exhibit comparable biological activities.
Properties
Molecular Formula |
C28H16O8 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
[8-(1-benzofuran-2-carbonyloxy)-4-methyl-2-oxochromen-7-yl] 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C28H16O8/c1-15-12-24(29)35-25-18(15)10-11-21(34-27(30)22-13-16-6-2-4-8-19(16)32-22)26(25)36-28(31)23-14-17-7-3-5-9-20(17)33-23/h2-14H,1H3 |
InChI Key |
FPDOODLUYVHNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C3=CC4=CC=CC=C4O3)OC(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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